![molecular formula C13H19NO4 B2764029 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1351591-51-9](/img/structure/B2764029.png)
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a tetrahydropyran ring, which is a six-membered ring with one oxygen atom . The molecule also contains a furan ring, which is a five-membered ring with one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydropyran and furan rings would likely contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. The hydroxy group attached to the tetrahydropyran ring could potentially be involved in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxy group could increase its polarity and potentially its solubility in water .Scientific Research Applications
Synthesis of Antiviral Compounds
Research has led to the synthesis of new analogues of antiviral compounds, such as pyrazofurin derivatives, which have been tested for their antiviral and cytostatic activity in cell culture. These derivatives were prepared through modifications at various positions of the molecule, indicating a focused effort to enhance their biological efficacy against a range of viruses and demonstrating their potential utility in antiviral drug development (Petrie et al., 1986).
Antimicrobial Activity
A range of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives exhibited significant antimicrobial activities against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents. One particular derivative showed higher antibacterial activity against common pathogens, suggesting its promise for therapeutic applications (Aytemi̇r et al., 2003).
Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has been investigated, showing potent cytotoxic effects against various cancer cell lines. This study provides a basis for further exploration of these compounds in cancer therapy, with some derivatives demonstrating potent activity at very low concentrations (Deady et al., 2003).
Organic Synthesis Methodologies
Studies have also focused on the development of novel organic synthesis methodologies, including the practical synthesis of CCR5 antagonists, which are important for HIV treatment. This research outlines a method for synthesizing a specific orally active CCR5 antagonist, demonstrating the compound's synthesis process and its potential application in treating diseases mediated by the CCR5 receptor (Ikemoto et al., 2005).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-9-7-11(10(2)18-9)12(15)14-8-13(16)3-5-17-6-4-13/h7,16H,3-6,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLAVXCAHAAEJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylfuran-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.